molecular formula C25H21Cl2N3O3S B11079427 (2Z)-3-(2-chlorobenzyl)-N-(4-chlorophenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-3-(2-chlorobenzyl)-N-(4-chlorophenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11079427
M. Wt: 514.4 g/mol
InChI Key: LOPTZOYEUNSOKT-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It belongs to the thiazinane class and contains a thiazine ring (a six-membered ring containing sulfur and nitrogen atoms).
  • The compound’s structure consists of a thiazinane ring with a carboxamide group (CONH₂) and various substituents.
  • Thiazinanes have diverse applications, including pharmaceuticals, agrochemicals, and materials science.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction of a chlorobenzylamine derivative with a chlorophenyl isothiocyanate, followed by cyclization to form the thiazinane ring.

      Reaction Conditions: Specific conditions vary depending on the synthetic route, but typically involve refluxing the reactants in suitable solvents (e.g., dichloromethane or ethanol) with appropriate catalysts.

      Industrial Production:

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions yield derivatives with modified functional groups, such as hydroxyl, amino, or alkyl groups.

  • Scientific Research Applications

      Medicine: Thiazinanes exhibit potential as antimicrobial agents, antitumor drugs, and anti-inflammatory compounds.

      Chemistry: Researchers explore their reactivity and use them as building blocks for more complex molecules.

      Industry: Thiazinanes find applications in dye synthesis, corrosion inhibitors, and materials science.

  • Mechanism of Action

    • The compound’s mechanism of action likely depends on its specific targets. It could inhibit enzymes, interact with receptors, or affect cellular processes.
    • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds: Other thiazinanes, such as thiazinane-4-carboxamides, share structural features.

      Uniqueness: The combination of chlorobenzyl, chlorophenyl, and methoxyphenylimino groups in this compound distinguishes it from others.

    Remember that this compound’s detailed research might be limited due to its complexity and novelty. For in-depth studies, consult specialized literature and scientific databases.

    : Example reference. Actual references should be from peer-reviewed sources.

    Properties

    Molecular Formula

    C25H21Cl2N3O3S

    Molecular Weight

    514.4 g/mol

    IUPAC Name

    N-(4-chlorophenyl)-3-[(2-chlorophenyl)methyl]-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide

    InChI

    InChI=1S/C25H21Cl2N3O3S/c1-33-20-12-10-19(11-13-20)29-25-30(15-16-4-2-3-5-21(16)27)23(31)14-22(34-25)24(32)28-18-8-6-17(26)7-9-18/h2-13,22H,14-15H2,1H3,(H,28,32)

    InChI Key

    LOPTZOYEUNSOKT-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=C(C=C3)Cl)CC4=CC=CC=C4Cl

    Origin of Product

    United States

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